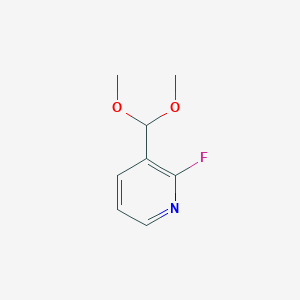
2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a complex organic molecule that appears to be related to a class of compounds that include piperazine as a core structure. Piperazine derivatives are known for their wide range of biological activities and are often explored for their potential therapeutic applications. The compound is not directly mentioned in the provided papers, but the papers do discuss various piperazine derivatives with potential biological activities, which can provide insights into the general class of compounds to which it belongs.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-component reactions, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol . Similarly, other novel piperazine derivatives have been synthesized and characterized by various spectroscopic methods, including 1H NMR, IR, mass spectral, and elemental analysis . These methods are likely applicable to the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques and, in some cases, X-ray diffraction studies. For instance, the crystal structure of a benzothiazolyl piperazine derivative was determined, showing a conventional chair conformation for the piperazine ring . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including cyclocondensation and click cyclocondensation reactions. The latter was demonstrated in the synthesis of a triazole derivative using microwave-assisted synthesis, which is an eco-friendly and efficient method . The reactivity of the tetrazole moiety in the compound of interest would also be an important aspect to consider, as tetrazoles are known to participate in click chemistry and other cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as their acid dissociation constants and solubility, can be determined experimentally. These properties are important for understanding the pharmacokinetics and pharmacodynamics of the compounds. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which can influence their antimicrobial activity . The physical and chemical properties of the compound "this compound" would need to be similarly assessed to predict its behavior in biological systems.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
A study reported the synthesis of azole-containing piperazine derivatives, showing moderate to significant antibacterial and antifungal activities. Notably, certain derivatives demonstrated remarkable broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Antitumor and Anticancer Applications
Research into 1,2,4-triazine derivatives bearing a piperazine amide moiety has shown potential anticancer activities. These compounds, particularly with certain phenyl substitutions, exhibited promising antiproliferative effects against breast cancer cells, comparable to cisplatin, indicating their potential as anticancer drugs (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antifungal Evaluation
Tetrazole-containing 1,3,5-triazine dendrimers were synthesized and showed moderate to excellent antifungal activities against a panel of fungi, presenting new avenues for antifungal agent development (Vembu, Pazhamalai, & Gopalakrishnan, 2016).
σ1 Receptor Antagonist for Pain Management
A novel series of pyrazoles, including a specific compound identified as a σ1 receptor antagonist, has been proposed for the treatment of pain. This compound showed outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models (Díaz et al., 2020).
Synthesis and Evaluation of Antimicrobial Agents
Novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds in this series were as effective as or more potent than conventional medicines, highlighting their potential as antimicrobial agents (Zaidi et al., 2021).
Mecanismo De Acción
Target of Action
They can bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
Mode of Action
Tetrazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities, among others . These activities suggest that the compound might interact with various biological targets, leading to different cellular responses.
Biochemical Pathways
Given the broad range of biological activities exhibited by tetrazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Tetrazoles are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution .
Result of Action
Based on the known activities of tetrazole derivatives, potential effects could include antiviral, anti-inflammatory, and anticancer effects, among others .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-diphenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c33-26(25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)31-18-16-30(17-19-31)20-24-27-28-29-32(24)23-14-8-3-9-15-23/h1-15,25H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTKMQCAOVLCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

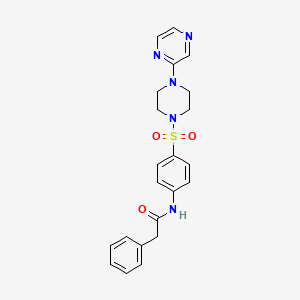
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
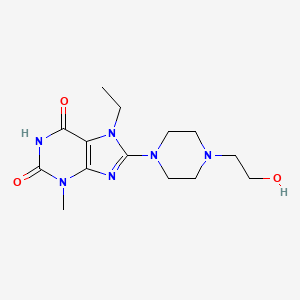
![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)
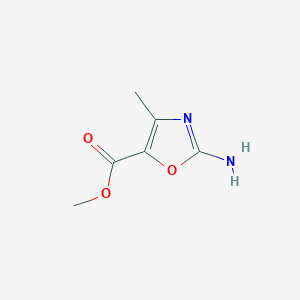
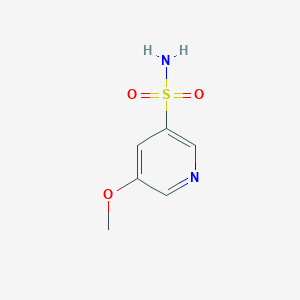
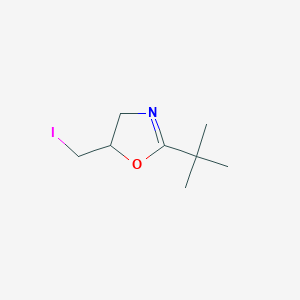
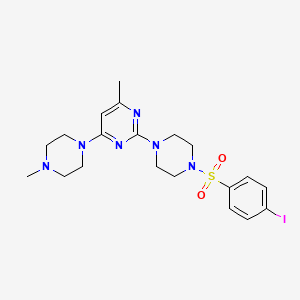
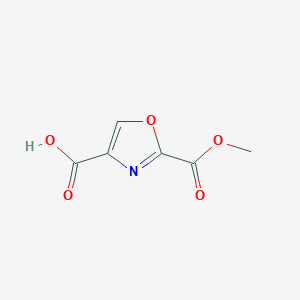
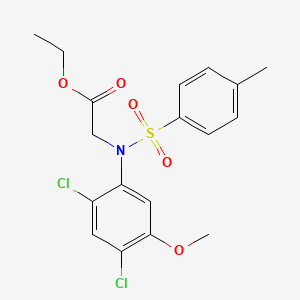
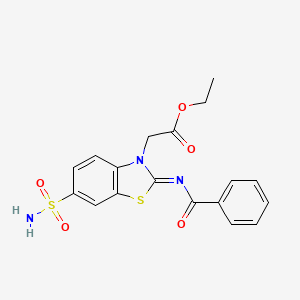
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

